

Benchmarking 4-Methoxyquinoline-2-carboxylic Acid in Cellular Assays: A Comparative Guide

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Compound of Interest

Compound Name: 4-Methoxyquinoline-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential performance of **4-Methoxyquinoline-2-carboxylic acid** in cellular assays. Due to the limited publicly available data on this specific molecule, this guide benchmarks the broader class of quinoline carboxylic acids against well-characterized inhibitors targeting cellular metabolism and proliferation. The primary focus is on the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, a mechanism of action for many quinoline-based compounds. For a comprehensive comparison, we also include data on a potent glucose transporter 1 (GLUT1) inhibitor, representing an alternative metabolic target.

Executive Summary

Quinoline carboxylic acid derivatives have emerged as a promising class of compounds with significant potential in antiviral and anticancer research. Their primary mechanism of action is often attributed to the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme for cell proliferation. This guide compares the performance of representative quinoline carboxylic acids with established inhibitors: Brequinar, a potent DHODH inhibitor, and BAY-876, a selective GLUT1 inhibitor. While specific experimental data for **4-Methoxyquinoline-2-carboxylic acid** is not widely available, the data presented for its structural analogs provide a strong rationale for its investigation as a potential DHODH inhibitor.

Data Presentation: Performance Comparison

The following tables summarize the in vitro efficacy of selected quinoline carboxylic acid derivatives and comparator compounds in various cellular and enzymatic assays.

Table 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition

Compound	Target	IC50 (nM)	Cell Line/System	Reference
Representative Quinolone Carboxylic Acid (Analog 41)	DHODH	9.71 ± 1.4	Human DHODH enzyme assay	[1] [2]
Representative Quinolone Carboxylic Acid (Analog 43)	DHODH	26.2 ± 1.8	Human DHODH enzyme assay	[1] [2]
Brequinar	DHODH	~100	Rat liver mitochondria	[3]
Leflunomide (active metabolite A77 1726)	DHODH	-	-	[4] [5] [6]

Table 2: Anticancer Activity (Cell Viability)

Compound	Cell Line	Assay	IC50	Reference
Representative Quinolone Carboxylic Acid (Analog 18)	HCT-116 (Colon)	MTT Assay	Not Specified	[7]
Representative Quinolone Carboxylic Acid (Analog 18)	MIA PaCa-2 (Pancreatic)	MTT Assay	Not Specified	[7]
Quinoline-2- carboxylic acid	MCF7 (Breast), HELA (Cervical)	Not Specified	Not Specified	[8]
Brequinar	HCT-116 (Colon)	MTT Assay	-	[9]
BAY-876	COLO205 (Colon)	MTS Assay	~4 nM	[10]
BAY-876	OVCAR-3 (Ovarian)	MTT Assay	~60 nM	
BAY-876	SKOV-3 (Ovarian)	MTT Assay	188 nM	

Table 3: Antiviral Activity

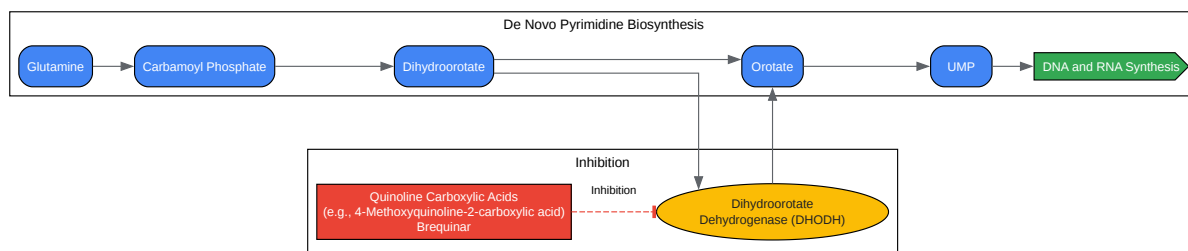
Compound	Virus	Assay	EC50 (nM)	Cell Line	Reference
Representative Quinolone Carboxylic Acid (C44)	VSV	CPE Reduction	1.9	MDCK	
Representative Quinolone Carboxylic Acid (C44)	WSN-Influenza	CPE Reduction	41	MDCK	
Ribavirin (Control)	TMV	In vivo	-	-	

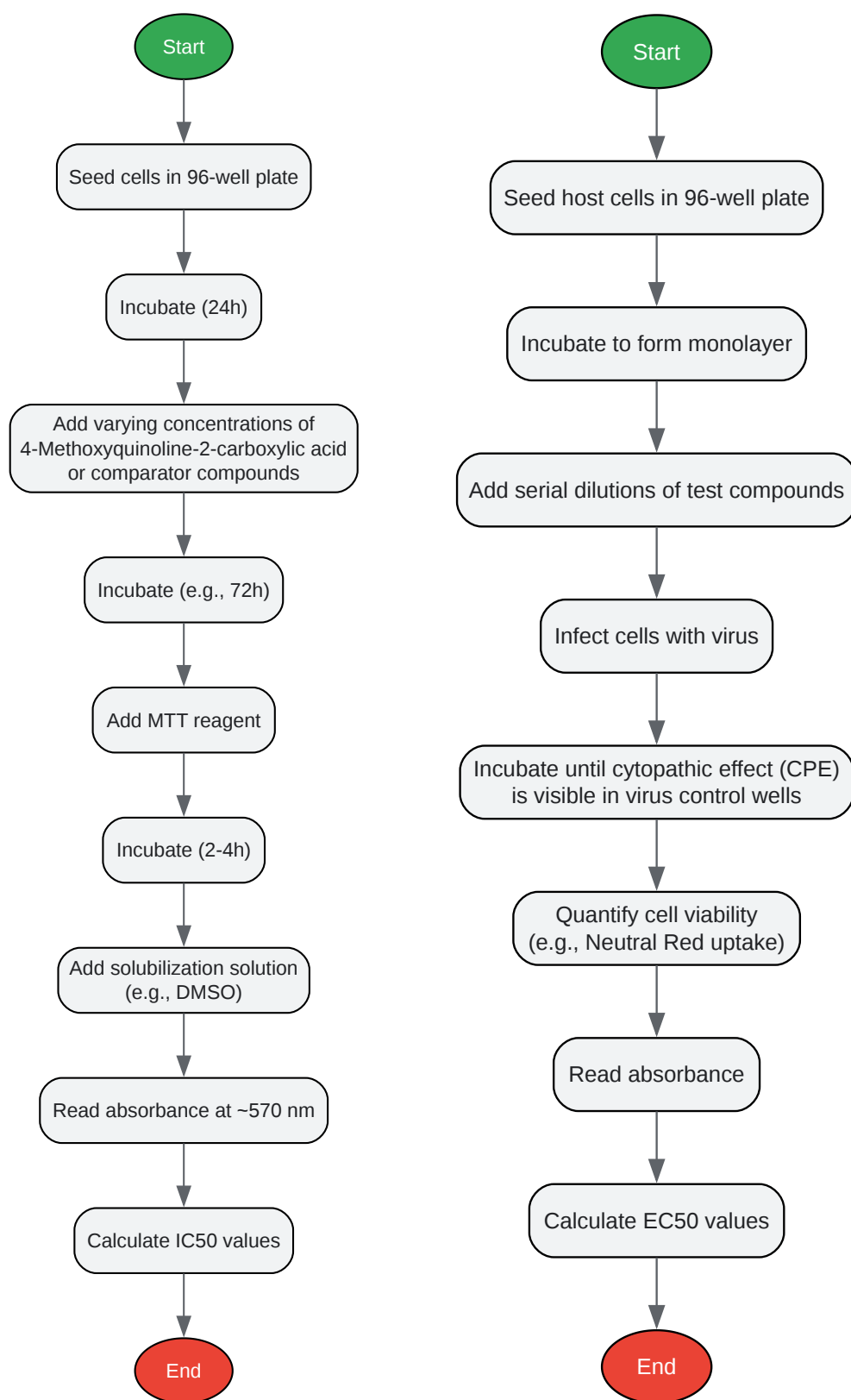
Table 4: GLUT1 Inhibition

Compound	Target	IC50 (nM)	Cell Line/System	Reference
BAY-876	GLUT1	2	Cell-free assay	[7]
BAY-876	Glucose Uptake	3.2	Hela-MaTu cells	[7]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms of action and experimental procedures discussed, the following diagrams are provided.





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- To cite this document: BenchChem. [Benchmarking 4-Methoxyquinoline-2-carboxylic Acid in Cellular Assays: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090785#benchmarking-the-performance-of-4-methoxyquinoline-2-carboxylic-acid-in-cellular-assays]

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